![molecular formula C37H34N3O8P B570689 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate CAS No. 131622-85-0](/img/no-structure.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate
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Description
The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a protective group for amino acids in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves a C-H Activation methodology . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate involves a series of chemical reactions that are aimed at producing the final compound. The starting materials are reacted in a stepwise manner to produce intermediate compounds, which are then further reacted to produce the final product. The synthesis pathway involves the use of protecting groups, coupling reagents, and deprotection reagents to ensure that the reactions proceed smoothly and selectively.", "Starting Materials": [ "9H-Fluorene", "Methanol", "Sodium hydroxide", "L-Tyrosine", "Phenylmethyl bromide", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Bis(2-cyanoethyl) phosphate", "Diisopropylethylamine (DIPEA)", "Triethylamine (TEA)", "Methanesulfonic acid", "Tetrahydrofuran (THF)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine methyl ester", "a. Dissolve 9H-Fluorene in methanol and add sodium hydroxide to form 9H-Fluoren-9-ol.", "b. Add L-Tyrosine and Phenylmethyl bromide to the reaction mixture and heat to reflux.", "c. Add DCC and NHS to the reaction mixture and stir for several hours.", "d. Isolate the product by filtration and purify by column chromatography.", "2. Synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate", "a. Dissolve Bis(2-cyanoethyl) phosphate in DMF and add DIPEA.", "b. Add N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine methyl ester to the reaction mixture.", "c. Stir the reaction mixture at room temperature for several hours.", "d. Add methanesulfonic acid to the reaction mixture to quench the reaction.", "e. Isolate the product by precipitation with ethyl acetate and purify by column chromatography.", "3. Synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate", "a. Dissolve the product from step 2 in DCM and wash with sodium bicarbonate solution.", "b. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "c. Purify the product by column chromatography.", "d. Recrystallize the product from a suitable solvent." ] } | |
CAS RN |
131622-85-0 |
Product Name |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate |
Molecular Formula |
C37H34N3O8P |
Molecular Weight |
679.666 |
IUPAC Name |
benzyl (2S)-3-[4-[bis(2-cyanoethoxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C37H34N3O8P/c38-20-8-22-46-49(43,47-23-9-21-39)48-29-18-16-27(17-19-29)24-35(36(41)44-25-28-10-2-1-3-11-28)40-37(42)45-26-34-32-14-6-4-12-30(32)31-13-5-7-15-33(31)34/h1-7,10-19,34-35H,8-9,22-26H2,(H,40,42)/t35-/m0/s1 |
InChI Key |
QWYVWAQCGZYFLW-DHUJRADRSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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